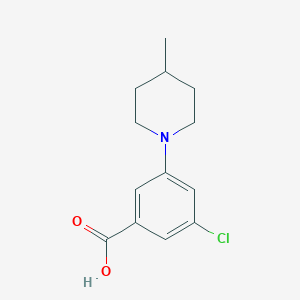

3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid

Description

3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 3 and a 4-methylpiperidin-1-yl group at position 5. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

3-chloro-5-(4-methylpiperidin-1-yl)benzoic acid |

InChI |

InChI=1S/C13H16ClNO2/c1-9-2-4-15(5-3-9)12-7-10(13(16)17)6-11(14)8-12/h6-9H,2-5H2,1H3,(H,16,17) |

InChI Key |

WPHSYBPZJAAZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 4-methylpiperidine.

Formation of Amide Bond: The 4-methylpiperidine is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different functional groups replacing the chloro group.

Oxidation: Oxidized derivatives of the benzoic acid core.

Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid serves as a critical building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it valuable in drug development.

Biological Studies

The compound is utilized in studies to explore its interactions with biological targets, which may lead to the development of new drug candidates. Research indicates that the chloro and piperidinyl groups can modulate enzyme or receptor activity, suggesting its potential role in treating various diseases.

Industrial Applications

In addition to its pharmaceutical applications, this compound can be employed in synthesizing specialty chemicals and materials with specific properties. Its unique structural characteristics may confer desirable attributes in industrial processes.

Case Study: Antiviral Activity

Research has indicated that derivatives of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid exhibit antiviral properties. For instance, compounds similar to this structure have shown promise against Hepatitis C virus (HCV), with selectivity indices indicating significant antiviral activity .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | < 1.5 | > 20 |

| Compound B | 0.09 | 154 |

This data demonstrates the compound's potential as a lead structure for developing antiviral therapies.

Case Study: Complement Activation Inhibition

Another study focused on the compound's ability to inhibit complement activation, relevant for treating diseases like paroxysmal nocturnal hemoglobinuria (PNH). The compound was evaluated in vivo, showing promising results in reducing complement activation markers in treated mice .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and piperidinyl groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

- 3-Chloro-5-(trifluoromethyl)benzoic acid : Contains a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing nature of -CF₃ enhances metabolic stability and lipophilicity compared to alkyl or heterocyclic substituents .

- 3-Chloro-5-(pentafluorothio)benzoic acid : Features a pentafluorothio (-SF₅) group at position 5, which significantly increases molecular weight (MW: 300.62 g/mol) and may improve binding to hydrophobic protein pockets .

- 3-Chloro-5-((2-chloro-6-(methylamino)-9H-purin-9-yl)methyl)-benzoic acid: Combines a purine moiety at position 5, enabling nucleotide-like interactions in biological systems .

Key Structural Differences

- Piperidine vs.

- Chlorine Position : All analogs retain the 3-chloro substituent, which is critical for steric and electronic modulation of the benzoic acid core.

Physicochemical Properties

| Compound Name | Substituent at Position 5 | Molecular Weight (g/mol) | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid | 4-methylpiperidin-1-yl | ~265.75 | Not reported | Likely stable in acidic conditions |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | -CF₃ | 238.56 | 158–159 | Stable at room temperature |

| 3-Chloro-5-(pentafluorothio)benzoic acid | -SF₅ | 300.62 | Not reported | Stable in light and humidity |

| 3-Chloro-5-(3,5-dimethyloxazol-4-yl)benzoic acid | 3,5-dimethyl-1,2-oxazol-4-yl | 251.67 | Not reported | Oxazole may confer thermal stability |

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (e.g., zero-order $^{0}J$ and first-order $^{1}J$) correlate with oral LD₅₀ in mice . For example:

- Electron-withdrawing groups (e.g., -CF₃, -SF₅) : Increase toxicity due to enhanced membrane permeability.

- Bulky substituents (e.g., purine, oxazole) : May reduce acute toxicity by limiting absorption.

The 4-methylpiperidin-1-yl group’s basicity could influence toxicity by altering metabolic pathways, though specific data are unavailable.

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity compared to cinnamic acid analogs (e.g., ferulic acid > vanillic acid) due to reduced resonance stabilization of radicals .

Biological Activity

3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid includes a chloro substituent and a piperidine moiety, which are crucial for its biological activity. The presence of these functional groups may enhance its interaction with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antiviral Activity : Studies suggest that similar compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV). The introduction of specific substituents can influence the efficacy of these compounds against viral replication .

- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects in various cancer cell lines, indicating a potential for use in cancer therapy .

The mechanism by which 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid exerts its effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation. For example, the inhibition of kinases in the Plasmodium falciparum parasite has been highlighted as a promising target for antimalarial drug discovery .

- Receptor Modulation : It could interact with various receptors, modulating their activity and triggering downstream signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Cell Line | IC50/EC50 Value |

|---|---|---|---|

| 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid | Antiviral | HCV (Huh7.5 cells) | Not specified |

| Similar Compounds | Antitumor | MDA-MB-231 (breast cancer) | IC50 = 0.16 µM |

| Biaryl Amide Derivatives | Antiviral | HCV | EC50 = 0.015–0.083 µM |

| Novel Kinase Inhibitors | Antimalarial | Plasmodium falciparum | EC50 = 17 nM |

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the piperidine and benzoic acid moieties can significantly impact the biological activity of related compounds. For instance, the introduction of halogen groups like chlorine can enhance antiviral activity while maintaining low toxicity profiles .

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically required, starting with functionalization of the benzoic acid core. Key steps may include:

- Chlorination : Electrophilic aromatic substitution using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloro group at the 3-position .

- Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methylpiperidine moiety at the 5-position. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions .

- Yield Optimization : Use of coupling reagents like EDCI/HOBt for amide bond formation and purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural identity and purity of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid?

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₃H₁₅ClNO₂) and isotopic patterns.

- NMR Spectroscopy : ¹H and ¹³C NMR for verifying substitution patterns (e.g., chloro at C3, piperidine at C5) and detecting impurities.

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers investigate the biochemical interactions of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid with potential enzymatic targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., bacterial acps-pptase) based on structural homology with related benzoic acid derivatives .

- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion in kinase assays) under varied pH and temperature conditions to assess potency .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to understand binding energetics .

Q. What experimental approaches resolve contradictions in solubility data for 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid across literature sources?

- Standardized Solubility Protocols : Conduct parallel experiments in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) at 25°C, using saturated solutions with equilibration times ≥24 hours .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) to identify trends in substituent effects .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to stressors (e.g., 0.1M HCl/NaOH, 40°C/75% humidity, UV light) and analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 4°C and −20°C storage conditions.

- Solid-State Stability : Monitor crystallinity changes via XRPD to assess polymorphic transitions affecting bioavailability .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. How can in vitro assays differentiate between the compound’s direct enzymatic inhibition and off-target effects?

- Selectivity Screening : Test against a panel of related enzymes (e.g., phosphatases, kinases) using fluorescence-based activity assays.

- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative enzyme .

- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolic changes in treated vs. untreated cells .

Q. What strategies mitigate interference from the piperidine moiety in spectroscopic analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.